3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-11-3-2-9-4-13(17-12(9)5-11)15(21)18-6-10(7-18)19-14(20)8-24-16(19)22/h2-5,10,17H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHPXRJKLYAKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The azetidine ring is then introduced through cyclization reactions, often involving azetidinone intermediates. The final step involves the formation of the thiazolidine-2,4-dione ring, which can be achieved through cyclization reactions involving thiourea and α-haloketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- The compound has shown promising anticancer properties. Studies indicate that derivatives containing the thiazolidine moiety exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from similar structures have demonstrated IC50 values as low as against MCF-7 breast cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Biological Studies
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Case Study 1: Anticancer Activity Evaluation
A study focused on the synthesis of thiazolidine derivatives revealed that certain compounds exhibited potent anticancer activity against various cell lines. The evaluation included:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).
- IC50 Values : Some derivatives showed IC50 values as low as for MCF-7 cells.
Case Study 2: Antimicrobial Testing
Research on the antimicrobial efficacy of similar compounds indicated:
- Methodology : Disc diffusion method was employed to assess antibacterial activity.
- Results : Compounds demonstrated inhibition zones comparable to standard antibiotics like ampicillin.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azetidine and thiazolidine rings contribute to the compound’s overall stability and bioavailability . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
- Thiazolidine-2,4-dione Derivatives with Azetidine Substituents 3-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione (CAS: 2326702-04-7): This compound replaces the 6-methoxyindole group with a 2-(trifluoromethyl)benzoyl moiety. The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the methoxyindole in the target compound. The benzoyl substitution likely shifts target selectivity toward enzymes favoring aromatic hydrophobic interactions . 3-(1-(6-Bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS: 2034386-55-3): Here, the azetidine ring is replaced with pyrrolidine (a five-membered ring), reducing ring strain and altering conformational flexibility.
Indole-Containing Thiazolidinediones
- (Z)-5-((1-(3-Methylbut-2-en-1-yl)-1H-indol-3-yl)methylene)-3-phenethylthiazolidine-2,4-dione (7h): This compound features a prenylated indole (3-methylbut-2-en-1-yl group) and a phenethyl substituent on the TZD core. The absence of an azetidine linker simplifies synthesis but may limit spatial orientation for target engagement .
3-(7-Hydroxy-2-oxo-2H-chromen-4-ylmethyl)-5-arylidene-1,3-thiazolidine-2,4-diones (5a–r) :
These derivatives substitute the azetidine-indole moiety with a coumarin-arylidene system. The coumarin group contributes antioxidant activity via radical scavenging, as demonstrated in DPPH assays. The arylidene substituents at position 5 of the TZD core modulate planarity and electronic effects, with electron-donating groups (e.g., 4-methoxy in 5g) enhancing antioxidant efficacy compared to the target compound’s methoxyindole .
Heterocyclic Hybrids with Azetidine
- [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314): This compound integrates a thiazole-piperazine-azetidine chain instead of the TZD core. The fluorophenylindole and thiazole groups suggest dual targeting of kinase and G-protein-coupled receptors. While structurally distinct, the shared azetidine-indole motif highlights the versatility of azetidine in bridging pharmacophores .
Biological Activity
3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that integrates various heterocyclic structures, notably an indole moiety and a thiazolidinedione framework. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antidiabetic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- Indole moiety : Known for its significant biological relevance.
- Azetidine ring : Contributes to the compound's unique properties.
- Thiazolidinedione core : Associated with various therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, thiazolidinones have shown selective cytotoxicity against various cancer cell lines. In a study evaluating thiazolidinone derivatives, several compounds demonstrated significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values ranging from 8.5 μM to 25.6 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 18 | A549 | 8.5 |
| Compound 18 | HeLa | 8.9 |
| Cisplatin | HeLa | 21.5 |
Antidiabetic Activity
In addition to anticancer properties, thiazolidinedione derivatives have been investigated for their antidiabetic effects. Some compounds have demonstrated the ability to enhance glucose uptake in insulin-resistant models, thereby improving metabolic parameters such as hyperglycemia and hyperinsulinemia .
The biological activity of thiazolidinones is often attributed to their ability to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. For instance, studies have shown that certain derivatives can activate apoptotic pathways leading to cell death in malignant cells while sparing normal cells .
Case Studies
- Anticancer Evaluation : A recent study synthesized various thiazolidinone derivatives and assessed their cytotoxicity against multiple cancer cell lines. Among these, one compound exhibited significantly lower IC50 values compared to traditional chemotherapeutics like irinotecan, indicating a potential for development as a novel anticancer agent .
- Insulin Sensitization : Another investigation focused on the effects of synthesized thiazolidinones on glucose metabolism in diabetic models. The results revealed that these compounds not only improved glucose uptake but also positively influenced lipid profiles and inflammatory markers associated with diabetes .
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione?
- Methodology : Synthesis typically involves multi-step organic reactions, starting with the functionalization of the azetidine ring followed by coupling with the indole and thiazolidinedione moieties. Key steps include:
- Azetidine activation : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation between the azetidine and indole carbonyl groups .
- Thiazolidinedione incorporation : Cyclization via condensation reactions, often under reflux in acetic acid with sodium acetate as a catalyst .
- Optimization : Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products. Purification via column chromatography or recrystallization is critical .
Q. How is the compound structurally characterized to confirm purity and identity?
- Analytical techniques :
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry.
- HPLC (≥95% purity) for assessing synthetic yield and impurities .
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction resolves 3D conformation, particularly for azetidine and thiazolidinedione ring geometries .
Q. What preliminary biological assays are recommended for screening its activity?
- In vitro assays :
- Enzyme inhibition : Test against PPARγ (a common target for thiazolidinediones) using fluorescence polarization or radioligand binding assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Dose-response studies : IC₅₀ calculations to establish potency thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
- Substituent modification :
- Azetidine ring : Introduce alkyl or aryl groups to enhance lipophilicity and target binding .
- Indole moiety : Vary methoxy group positions to modulate electron-donating/withdrawing effects .
- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with PPARγ or other targets, guiding rational design .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Purity validation : Use orthogonal analytical methods (HPLC, NMR) to confirm compound integrity .
- Mechanistic follow-up : Employ RNA sequencing or proteomics to identify off-target effects that may explain discrepancies .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (DMSO/PEG) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the thiazolidinedione ring to improve membrane permeability .
- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in rodent models .
Q. How can molecular docking studies elucidate its mechanism of action?
- Protocol :
- Target selection : Prioritize proteins with known thiazolidinedione interactions (e.g., PPARγ, aldose reductase).
- Docking software : Use Schrödinger Suite or MOE to simulate binding poses and affinity scores .
- Validation : Compare docking results with mutagenesis data (e.g., PPARγ ligand-binding domain mutants) .
Q. What experimental approaches mitigate toxicity observed in preclinical studies?
- Structural optimization : Replace reactive groups (e.g., methoxy with fluorine) to reduce metabolic activation .
- In vitro toxicity panels : Assess mitochondrial toxicity (Seahorse assay) and hepatotoxicity (HepG2 cells) early in development .
- In silico prediction : Tools like ProTox-II identify potential toxicity risks based on chemical substructures .
Safety & Handling
Q. What safety protocols are essential for handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
